

physicochemical properties of 4-Isopropylpiperidine

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Compound of Interest

Compound Name: 4-Isopropylpiperidine

Cat. No.: B035371

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Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical entity is to establish its unambiguous identity. **4-Isopropylpiperidine** is a secondary amine with a six-membered saturated nitrogen-containing ring.

Chemical Structure:

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Table 1: Key Molecular Identifiers for **4-Isopropylpiperidine**

Identifier	Value	Source(s)
CAS Number	19678-58-1	[1]
Molecular Formula	C ₈ H ₁₇ N	[1][4][5]
Molecular Weight	127.23 g/mol	[1][4][5]
IUPAC Name	4-(1-methylethyl)piperidine	[5][6]
SMILES	<chem>CC(C)C1CCNCC1</chem>	[4]
InChI Key	YBPWIUSXQXYTSR- UHFFFAOYSA-N	[4][5]

Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of **4-Isopropylpiperidine** are critical determinants of its handling, reactivity, and utility in various applications, from reaction setup to formulation.

Table 2: Summary of Physicochemical Data

Property	Value	Unit	Source(s)
Appearance	Colorless to almost clear liquid	-	[1]
Boiling Point	171	°C	[1]
Melting Point	4.18 (Calculated)	°C	[4]
Density	0.86	g/cm ³	[1]
Refractive Index (n _{20D})	1.46	-	[1]
LogP (Octanol/Water)	1.642 (Calculated)	-	[4]
Water Solubility	-1.77 (log ₁₀ WS, mol/L) (Calculated)	-	[4]

Field Insights:

- **Lipophilicity (LogP):** The calculated LogP value of 1.642 indicates a moderate level of lipophilicity.[4] This property is crucial in drug design, as it influences the molecule's ability to cross biological membranes. The isopropyl group contributes significantly to this lipophilicity compared to the parent piperidine ring.[3]
- **Boiling Point:** The relatively high boiling point of 171 °C is consistent with a molecule of its molecular weight capable of intermolecular hydrogen bonding via the secondary amine group.[1] This property is a key parameter for purification by distillation.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with minimal sample consumption, a common scenario when working with newly synthesized or valuable compounds.[7][8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure.[9]

Methodology:

- **Preparation:** Seal one end of a capillary tube using a flame.
- **Assembly:** Place a small amount (0.5-1.0 mL) of **4-Isopropylpiperidine** into a small test tube (fusion tube). Place the sealed capillary tube, open-end down, into the liquid.
- **Setup:** Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** Suspend the assembly in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.
- **Observation:** Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

- Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[7][9]
- Validation: Record the ambient barometric pressure, as boiling point is pressure-dependent. [10]



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Caption: Workflow for boiling point determination using the Thiele tube method.

Acidity and Basicity: The pKa Profile

The pKa of the conjugate acid of **4-Isopropylpiperidine** is arguably its most important chemical property in a pharmaceutical context. It dictates the degree of ionization at physiological pH, which profoundly affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[11]

While a specific experimental pKa for **4-Isopropylpiperidine** is not readily available in the cited literature, we can make an expert estimation. The parent piperidine has a pKa of ~11.1. The electron-donating isopropyl group is expected to slightly increase the electron density on the nitrogen, making it marginally more basic. Therefore, the pKa of **4-Isopropylpiperidine** is predicted to be in the range of 11.0-11.5.

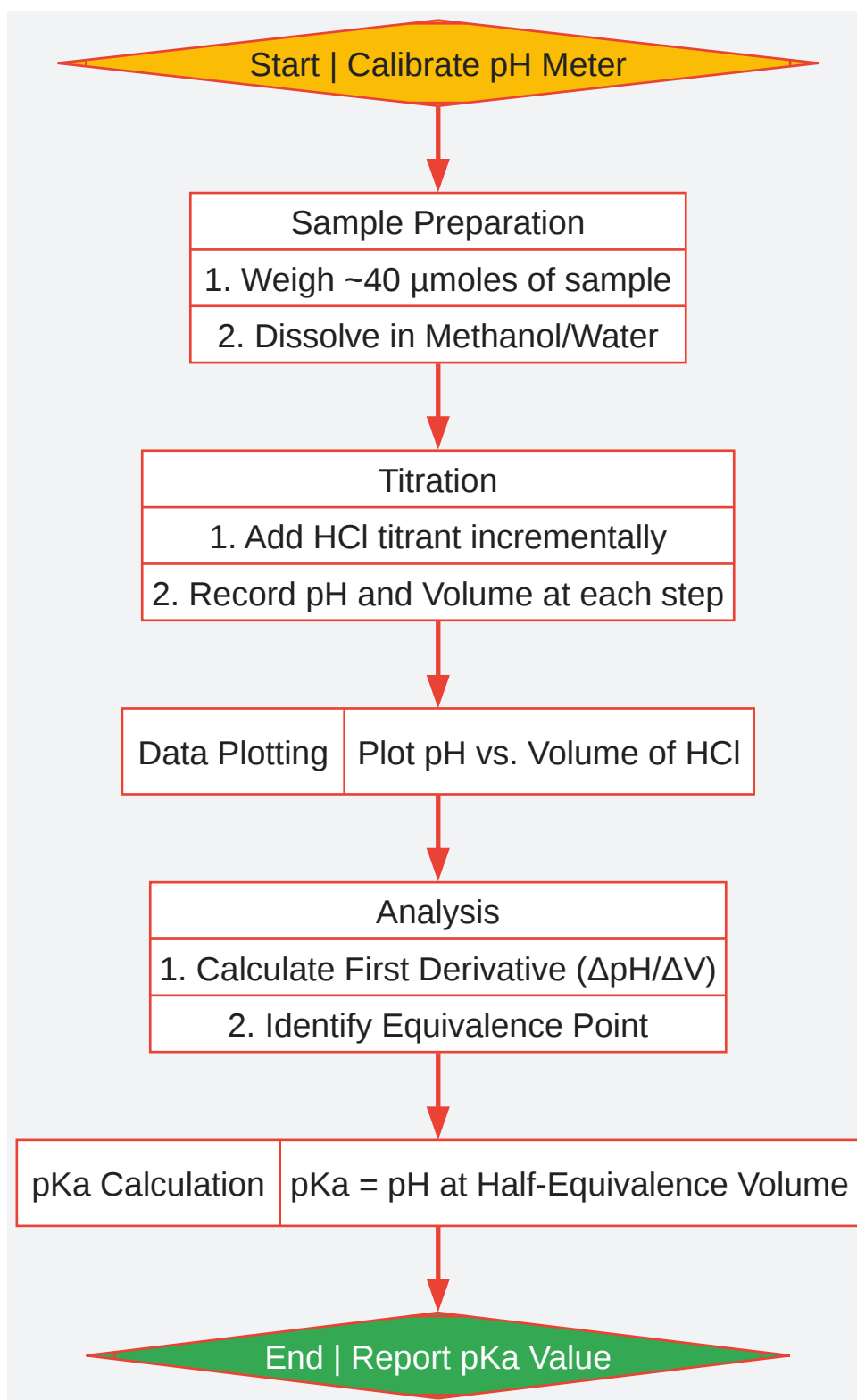
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa of amines, offering high accuracy and reproducibility.[11]

Principle: The compound is dissolved and titrated with a strong acid (or base). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Methodology:

- **System Calibration:** Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- **Sample Preparation:** Accurately weigh ~40 μ moles of **4-Isopropylpiperidine** and dissolve it in a suitable solvent.[\[11\]](#) For many amines, a binary mixture such as methanol/water (1:9 v/v) is used to ensure full dissolution.[\[11\]](#)
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).
- **Titration Execution:** Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- **pKa Calculation:** The pKa is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be identified as the flattest region of the buffer zone or, more accurately, as the peak of the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V).[\[12\]](#)



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Caption: Logical flow for determining the pKa of an amine via potentiometric titration.

Chromatographic and Spectroscopic Profile

Analytical techniques are essential for confirming the identity, purity, and structure of **4-Isopropylpiperidine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile compounds like **4-Isopropylpiperidine**. The NIST Chemistry WebBook reports a non-polar retention index of 1012 on a standard methyl silicone capillary column, which serves as a valuable reference point for identification.^[5]

Field Insights:

- **Column Choice:** A low-to-mid polarity column (e.g., DB-5ms or HP-5ms) is suitable for achieving good peak shape and separation from related impurities.^[13]
- **Expected Mass Spectrum:** Under electron ionization (EI), the fragmentation of piperidine derivatives is well-characterized.^{[14][15]} We can predict the following for **4-Isopropylpiperidine**:
 - **Molecular Ion ($M^{+\bullet}$):** A peak at m/z 127 corresponding to the molecular weight.
 - **Alpha-Cleavage:** The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$) to produce a stable iminium ion at m/z 84. This is often the base peak.
 - **Loss of Propene:** A McLafferty-type rearrangement could lead to the loss of propene (C_3H_6) from the molecular ion, resulting in a fragment at m/z 85.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** Key expected signals include a doublet for the six methyl protons of the isopropyl group, a multiplet for the single isopropyl methine proton, multiplets for the piperidine ring protons, and a broad singlet for the N-H proton which may exchange with D_2O .
- **^{13}C NMR:** Distinct signals would be expected for the two carbons of the isopropyl group and the unique carbons of the piperidine ring. The isomer N-isopropylpiperidine shows piperidine ring signals at approximately 25, 27, and 52 ppm, providing a rough reference.^[16]

Applications in Drug Development

The physicochemical properties discussed directly inform the utility of **4-Isopropylpiperidine** as a synthetic intermediate. Its role extends across multiple therapeutic areas.^[1]

- **Scaffold for CNS Agents:** The piperidine ring is a privileged structure for targeting central nervous system (CNS) receptors. **4-Isopropylpiperidine** serves as an intermediate in the synthesis of analgesics and antidepressants.^[1]
- **Modulating Lipophilicity:** Introducing the **4-isopropylpiperidine** moiety into a lead compound is a common strategy to increase lipophilicity, potentially improving blood-brain barrier penetration or oral bioavailability.^[3]
- **Agrochemicals:** The compound is also used in creating novel pesticides and herbicides, where its structure can contribute to improved efficacy and target selectivity.^[1]

Conclusion

4-Isopropylpiperidine is more than a simple chemical reagent; it is a carefully characterized molecular tool. Its well-defined boiling point, density, and lipophilicity make it a predictable and reliable component in complex synthetic pathways. Understanding its basicity, defined by its pKa, is paramount for its application in medicinal chemistry, where precise control over ionization is critical for biological activity. The analytical fingerprints provided by GC-MS and NMR spectroscopy provide the necessary means for quality control and structural verification. This guide provides the foundational knowledge and practical protocols required for scientists to confidently and effectively utilize **4-Isopropylpiperidine** in their research and development endeavors.

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